Dihydrolicoisoflavone
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Overview
Description
Dihydrolicoisoflavone A is a member of the class of 7-hydroxyisoflavones . It has a molecular formula of C20H20O6 . The average mass is 356.369 Da and the monoisotopic mass is 356.125977 Da .
Molecular Structure Analysis
The molecular structure of this compound A is characterized by a molecular formula of C20H20O6 . The average mass is 356.369 Da and the monoisotopic mass is 356.125977 Da .Scientific Research Applications
Isoflavonoid Discovery and Isolation
Dihydrolicoisoflavone A was isolated from the plant Swartzia polyphylla. This discovery highlighted the plant's potential for producing unique isoflavonoids, with implications for their use in scientific research and potential pharmacological applications. The isolation process was guided by an assay for the inhibition of protein kinase C, indicating a possible mechanism of action for this compound (DuBois & Sneden, 1995).
Metabolic Pathway Investigation
The study on the microsomal metabolism of 7,8-benzoflavone, while not directly involving this compound A, contributes to the understanding of the metabolism of flavonoids. This research provides insights into how different enzyme inducers can affect the metabolism of flavonoids, which could be relevant for understanding the metabolic pathways of this compound A and related compounds (Coombs, 1982).
Riboflavin-Related Disorders
Research on riboflavin (vitamin B2)-related disorders and deficiencies provides context for understanding the biochemical pathways in which flavonoids, including this compound A, may play a role. This research has implications for the treatment of conditions like Brown-Vialetto-Van Laere and Fazio-Londe syndromes, as well as mitochondrial diseases related to riboflavin transport and metabolism (Horvath, 2012).
Flavonoid Pharmacology
Studies exploring the pharmacology of related flavonoids, such as amentoflavone, offer valuable insights into the potential biological activities and therapeutic applications of this compound A. These studies highlight the diverse bioactivities of flavonoids, including anti-inflammatory, anti-oxidation, and neuroprotective effects, which could be relevant to this compound A (Yu et al., 2017).
Properties
IUPAC Name |
3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEYWOSUJSUYFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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